4-Morpholino-1,2-naphthoquinone
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Overview
Description
4-Morpholino-1,2-naphthoquinone is an organic compound with the molecular formula C14H13NO3. It is a derivative of naphthalene, featuring a morpholine ring attached to the naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1,2-naphthoquinone typically involves the reaction of 1,2-naphthoquinone with morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl group of the naphthoquinone, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-1,2-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthohydroquinone derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthohydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Morpholino-1,2-naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Morpholino-1,2-naphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthoquinone: A precursor in the synthesis of 4-Morpholino-1,2-naphthoquinone.
4-Morpholinyl-1,2-naphthoquinone: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the naphthalene core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
4569-83-9 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-morpholin-4-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |
InChI Key |
CGVPOLUKPMAOAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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